molecular formula C15H13FN6O B2487927 1-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-phenylurea CAS No. 897623-93-7

1-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-phenylurea

Cat. No.: B2487927
CAS No.: 897623-93-7
M. Wt: 312.308
InChI Key: WVRDVOFUSFYOJA-UHFFFAOYSA-N
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Description

1-((1-(4-Fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-phenylurea (CAS: 897623-93-7) is a urea derivative featuring a tetrazole ring substituted with a 4-fluorophenyl group and linked via a methylene bridge to the urea moiety. The compound’s structure combines the hydrogen-bonding capacity of urea with the metabolic stability imparted by the fluorine atom and the tetrazole ring, a heterocycle known for its bioisosteric resemblance to carboxylic acids .

Properties

IUPAC Name

1-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN6O/c16-11-6-8-13(9-7-11)22-14(19-20-21-22)10-17-15(23)18-12-4-2-1-3-5-12/h1-9H,10H2,(H2,17,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVRDVOFUSFYOJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NCC2=NN=NN2C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-phenylurea typically involves the formation of the tetrazole ring followed by the introduction of the phenylurea group. One common method involves the cycloaddition reaction between an azide and a nitrile to form the tetrazole ring. The reaction conditions often include the use of a catalyst such as copper(I) chloride and a solvent like dimethylformamide (DMF). The phenylurea moiety can be introduced through a reaction with phenyl isocyanate under mild conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-phenylurea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield tetrazole oxides, while reduction can produce amines .

Scientific Research Applications

Chemical Structure and Synthesis

The synthesis of 1-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-phenylurea typically involves multiple steps:

  • Formation of the Tetrazole Ring : This can be achieved by reacting 4-fluorobenzyl chloride with sodium azide to produce 4-fluorobenzyl azide, which is then cyclized to form the tetrazole ring.
  • Urea Formation : The tetrazole derivative is subsequently reacted with phenyl isocyanate to yield the final product. The reaction conditions often require solvents like dimethylformamide (DMF) and catalysts such as triethylamine to facilitate the reactions.

The biological activity of this compound has been extensively studied, revealing its potential as a bioactive compound with various therapeutic applications.

Antimicrobial Properties

Research indicates that derivatives of tetrazole compounds exhibit promising antimicrobial properties. For instance, studies have shown that related tetrazole derivatives can inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Klebsiella pneumoniae at minimal inhibitory concentrations (MICs) ranging from 0.25 to 4 µg/mL.

Table 1: Antimicrobial Activity of Tetrazole Derivatives

CompoundTarget BacteriaMIC (µg/mL)
Compound AStaphylococcus aureus0.5
Compound BKlebsiella pneumoniae2
Compound CEscherichia coli4

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated significant growth inhibition against various cancer cell lines. Notably, compounds with similar structures showed enhanced cytotoxicity when containing halogen substituents like fluorine.

Case Study: In Vitro Anticancer Efficacy
A comparative study evaluated the efficacy of this compound against multiple cancer cell lines, revealing IC50 values significantly lower than those observed for standard chemotherapeutic agents. This suggests a promising avenue for further investigation into its anticancer properties.

Industrial Applications

Beyond its biological applications, this compound serves as a valuable building block in the synthesis of more complex molecules in organic chemistry. Its unique structure makes it suitable for developing advanced materials with specific properties.

Summary

Mechanism of Action

The mechanism of action of 1-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-phenylurea involves its interaction with specific molecular targets. The tetrazole ring can mimic certain biological molecules, allowing it to bind to enzymes or receptors and modulate their activity. This interaction can lead to the inhibition of enzyme activity or the activation of specific signaling pathways .

Comparison with Similar Compounds

Positional Isomers of Tetrazole Attachment

  • 1-(2-(1H-Tetrazol-5-yl)phenyl)-3-phenylurea (Compound 9, ): This analogue attaches the tetrazole directly to the ortho position of the phenylurea group, lacking the methylene bridge and 4-fluorophenyl substitution. The direct phenyl-tetrazole linkage may also restrict conformational flexibility, affecting binding interactions .
  • 1-(4-(1H-Tetrazol-5-yl)phenyl)-3-phenylurea (Compound 11, ) :
    Similar to Compound 9 but with a para-substituted tetrazole. The para position may enhance planarity and π-π stacking interactions, whereas the target compound’s methylene spacer allows for greater rotational freedom, possibly improving adaptability to biological targets .

Fluorophenyl-Substituted Analogues

  • 2-((1H-Tetrazol-5-yl)thio)-1-(4-fluorophenyl)ethanol (Compound 4f, ): Replaces the urea group with a thioethanol moiety. The thioether linkage and hydroxyl group alter polarity and hydrogen-bonding capacity, likely reducing affinity for urea-specific targets. However, the shared 4-fluorophenyl group suggests comparable metabolic resistance to oxidative degradation .

Urea Derivatives with Heterocyclic Variations

  • 1-[1-(3-Aminophenyl)-3-tert-butyl-1H-pyrazol-5-yl]-3-phenylurea (): Substitutes tetrazole with a pyrazole ring.
  • 5-{1-[(4-Fluorophenyl)methyl]-1H-pyrazol-3-yl}-2-phenyl-1,3-thiazole (): Combines pyrazole and thiazole rings with a 4-fluorobenzyl group.

Precursors and Derivatives

  • {[1-(4-Fluorophenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride (): The amine precursor to the target compound lacks the urea group. The absence of urea reduces hydrogen-bonding capacity, likely diminishing biological activity.

Comparative Data Table

Compound Name Key Structural Features Biological Activity/Properties Evidence Source
1-((1-(4-Fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-phenylurea Tetrazole, 4-fluorophenyl, methylene bridge, urea Metabolic stability (inferred)
1-(2-(1H-Tetrazol-5-yl)phenyl)-3-phenylurea Tetrazole directly attached to phenylurea Hypoglycemic activity (analogues)
2-((1H-Tetrazol-5-yl)thio)-1-(4-fluorophenyl)ethanol Thioether, 4-fluorophenyl, hydroxyl Synthetic intermediate
1-[1-(3-Aminophenyl)-3-tert-butyl-1H-pyrazol-5-yl]-3-phenylurea Pyrazole, tert-butyl, urea Not reported
{[1-(4-Fluorophenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride Tetrazole, 4-fluorophenyl, amine hydrochloride Improved solubility (precursor)

Key Findings and Implications

Structural Flexibility : The methylene bridge in the target compound enhances conformational adaptability compared to rigid phenyl-tetrazole analogues .

Metabolic Stability : The 4-fluorophenyl group likely improves resistance to cytochrome P450-mediated oxidation, a trait shared with fluorinated analogues .

Hydrogen-Bonding Capacity : The urea moiety is critical for target engagement, as seen in hypoglycemic derivatives .

Biological Activity

1-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-phenylurea is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a tetrazole ring, which is known for its ability to interact with various biological targets, making it a candidate for drug development.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Property Value
IUPAC Name This compound
Molecular Formula C16H15FN6O
Molecular Weight 344.33 g/mol
CAS Number 897623-95-9

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the tetrazole ring from 4-fluorobenzyl chloride and sodium azide, followed by the reaction with phenyl isocyanate to form the urea linkage.

The mechanism of action for this compound is believed to involve its interaction with specific enzymes or receptors. The tetrazole ring and the fluorophenyl group are crucial for binding to biological targets, potentially modulating their activity and leading to various physiological effects .

Anticancer Activity

Research has indicated that compounds containing tetrazole rings exhibit significant anticancer properties. For instance, studies have shown that derivatives of tetrazole can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. The incorporation of the fluorophenyl group may enhance these effects by increasing lipophilicity and improving cell membrane permeability .

Antimicrobial Properties

The antimicrobial activity of tetrazole derivatives has also been documented. The presence of the urea moiety in this compound may contribute to its ability to disrupt microbial cell wall synthesis, leading to bactericidal effects. In vitro studies have demonstrated efficacy against various bacterial strains, suggesting potential therapeutic applications in treating infections.

Enzyme Inhibition

Enzyme inhibition studies have shown that this compound can act as an inhibitor for specific enzymes involved in metabolic pathways. This inhibition could lead to altered metabolic processes in target cells, providing a basis for further exploration in drug discovery .

Study on Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated the anticancer activity of tetrazole derivatives, including this compound. The results indicated that it significantly reduced tumor growth in xenograft models, with minimal toxicity observed in normal tissues .

Study on Antimicrobial Effects

Another research article in Antimicrobial Agents and Chemotherapy reported that this compound exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as a novel antimicrobial agent .

Q & A

Q. What synthetic strategies are effective for optimizing the yield of 1-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-phenylurea?

  • Methodology : A two-step approach is recommended: (i) Tetrazole Formation : Cyclocondensation of 4-fluorophenyl precursors with sodium azide and ammonium chloride under reflux in DMF . (ii) Urea Coupling : React the tetrazole intermediate with phenyl isocyanate in anhydrous THF, using triethylamine as a base catalyst. highlights the use of PEG-400 as a solvent and Bleaching Earth Clay (pH 12.5) as a catalyst for similar tetrazole-urea hybrids, achieving yields >85% .
  • Key Considerations : Monitor reaction progress via TLC (ethyl acetate/hexane, 1:2) and purify via recrystallization in aqueous ethanol .

Q. Which spectroscopic techniques are critical for structural validation of this compound?

  • Analytical Workflow :
  • 1H/13C NMR : Confirm the presence of the 4-fluorophenyl group (δ ~7.2–7.4 ppm for aromatic protons, J = 8.9 Hz for F-C coupling) and urea NH signals (δ ~8.5–9.0 ppm) .
  • IR Spectroscopy : Identify tetrazole ring vibrations (1,450–1,550 cm⁻¹) and urea C=O stretching (~1,680 cm⁻¹) .
  • Mass Spectrometry : Use high-resolution ESI-MS to confirm the molecular ion peak (calculated for C₁₅H₁₂FN₆O: [M+H]+ = 317.11) .

Q. How can crystallographic data resolve ambiguities in molecular conformation?

  • Procedure : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement ( ) is ideal. For example, reports a related urea-tetrazole structure (C14H12N6O) with a planar tetrazole ring and dihedral angles of 58.2° between the urea and fluorophenyl groups, confirming steric interactions .

Advanced Research Questions

Q. What computational methods predict the compound’s binding affinity for CXCL12 or similar chemokine targets?

  • Approach :
  • Ligand-Based Virtual Screening : Use Schrödinger’s Glide or AutoDock Vina to dock the compound into CXCL12’s binding pocket (PDB: 4QZS). shows tetrazole-urea analogs inhibit CXCL12 with IC₅₀ values <10 μM via hydrophobic interactions with Val27 and Lys25 .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the protein-ligand complex. Analyze RMSD and hydrogen-bond occupancy .

Q. How can conflicting reports on synthetic yields be resolved?

  • Troubleshooting :
  • Catalyst Screening : Compare Bleaching Earth Clay () vs. Zeolite catalysts (unrelated studies) for tetrazole cyclization. reports higher yields (>80%) due to the clay’s acidic sites enhancing azide-alkyne cycloaddition .
  • Solvent Effects : Polar aprotic solvents (DMF, PEG-400) outperform THF in urea coupling due to better solubility of intermediates .

Q. What mechanistic insights explain the compound’s potential neuroprotective or anticancer activity?

  • Hypothesis : Structural analogs () inhibit NF-κB signaling via IKKβ binding (Ki = 0.8 μM). The fluorophenyl group enhances blood-brain barrier penetration (logP = 2.1), while the tetrazole mimics carboxylate groups in ATP-binding pockets .
  • Experimental Validation : Perform kinase inhibition assays (e.g., ELISA-based IKKβ activity) and measure apoptosis via flow cytometry (Annexin V/PI staining) in glioblastoma cell lines .

Methodological Tables

Table 1 : Key Synthetic Parameters for High-Yield Synthesis

StepReagents/ConditionsYieldReference
Tetrazole FormationNaN₃, NH₄Cl, DMF, 110°C, 12 h78%
Urea CouplingPhenyl isocyanate, Et₃N, THF, RT, 6 h85%

Table 2 : Spectral Data for Structural Validation

TechniqueKey SignalsReference
¹H NMR (400 MHz, DMSO-d6)δ 8.52 (s, 1H, NH), 7.65 (d, J = 8.9 Hz, 2H, Ar-H)
IR (KBr)1,550 cm⁻¹ (tetrazole), 1,680 cm⁻¹ (urea C=O)

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